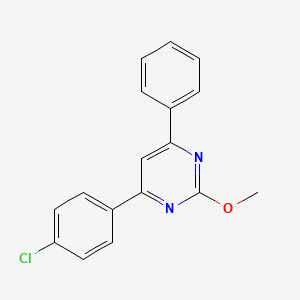

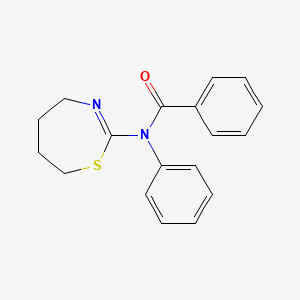

![molecular formula C22H19N3O4 B5875988 N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)

N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.

Mecanismo De Acción

N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitors increase the levels of active incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.

Biochemical and Physiological Effects:

This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, and improved glycemic control. Moreover, these drugs have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. Additionally, this compound inhibitors have been shown to improve beta-cell function and increase the proliferation and survival of beta-cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have several advantages for lab experiments, including their specificity and potency in inhibiting this compound. Moreover, these drugs have a low risk of toxicity and side effects, making them ideal for use in in vitro and in vivo studies. However, this compound inhibitors also have some limitations, including their high cost and limited availability in some regions.

Direcciones Futuras

There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors, including the development of more potent and selective inhibitors, the identification of novel therapeutic targets, and the investigation of the long-term effects of these drugs on cardiovascular health and other metabolic parameters. Moreover, the use of this compound inhibitors in combination with other antidiabetic drugs, such as metformin and insulin, is an area of active research. Additionally, the potential use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, is an area of growing interest.

Métodos De Síntesis

The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors involves the use of various chemical reactions, including esterification, nitration, and amidation. The most commonly used method for the synthesis of this compound inhibitors is the reaction between 4-nitrobenzenecarboxylic acid and 3,3-diphenylpropanol, followed by the conversion of the resulting ester to the corresponding amide using ammonia.

Aplicaciones Científicas De Investigación

N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that these drugs can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. Moreover, this compound inhibitors have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress.

Propiedades

IUPAC Name |

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c23-22(18-11-13-19(14-12-18)25(27)28)24-29-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETYYMHFXPRUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)

![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)

![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)

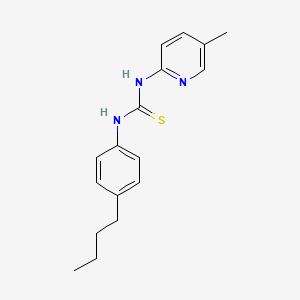

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

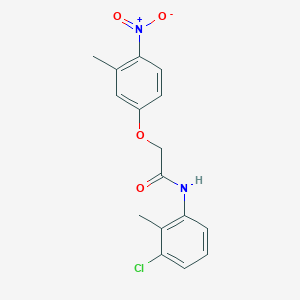

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)